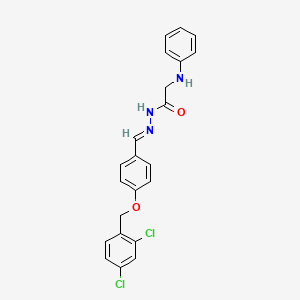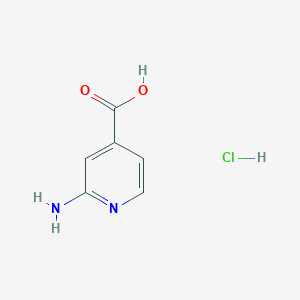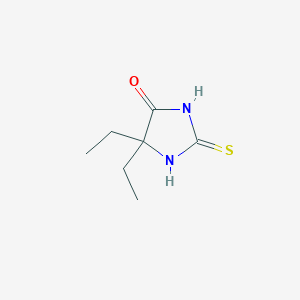
5,5-Diethyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C7H12N2OS and its molecular weight is 172.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Cytolytic Protein Perforin
A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones were investigated for their ability to inhibit the lymphocyte-expressed pore-forming protein perforin. These compounds showed excellent activity at non-toxic concentrations to the killer cells, indicating their potential as inhibitors of perforin, a protein crucial in immune response mechanisms (Spicer et al., 2013).
Noncovalent Proteasome and Immunoproteasome Inhibitors
2-Thioxoimidazolidin-4-one derivatives were designed, synthesized, and biologically evaluated as inhibitors of proteasome and immunoproteasome, which are potential targets for treating hematological malignancies. These compounds presented a novel approach potentially devoid of the drawbacks related to irreversible inhibition (Maccari et al., 2017).
Antitumor Agents
Derivatives of 3-phenyl-2-thioxoimidazolidin-4-one were synthesized and characterized, showing promise as antitumor agents. Molecular docking studies predicted these derivatives' binding interactions with the Estrogen Receptor (ER), highlighting their potential in breast cancer treatment (Vanitha et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potential of 2-thioxoimidazolidin-4-one derivatives. These compounds exhibit significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of Staphylococcus aureus and other pathogens, suggesting their utility in developing new antibacterial drugs (Subhi et al., 2022).
Enzyme Inhibitory Kinetics
A library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones was synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase enzymes. These compounds showed good enzyme inhibitory activity, suggesting their potential in managing diabetes and related metabolic disorders (Qamar et al., 2018).
Antioxidant Activity
A study on the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking water demonstrated that these compounds could significantly elevate serum GSH, Catalase, and total antioxidant concentrations. This indicates their potential as antioxidant agents in vivo (Ja et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
5,5-diethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZCXMRIRFJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
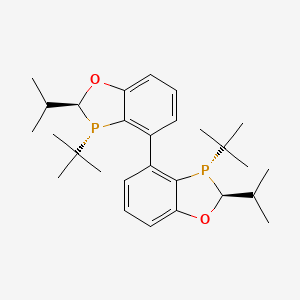
![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)

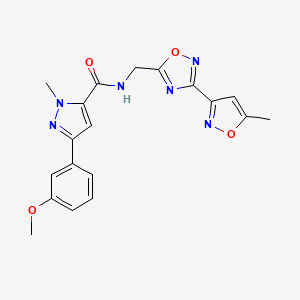

![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
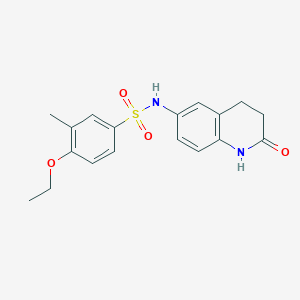
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
